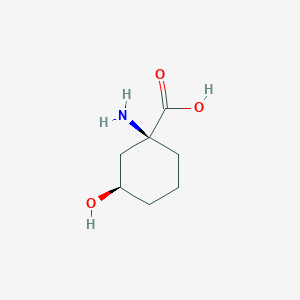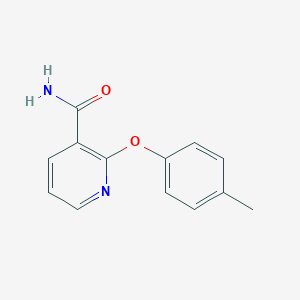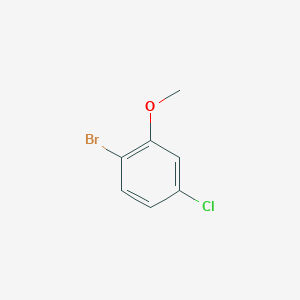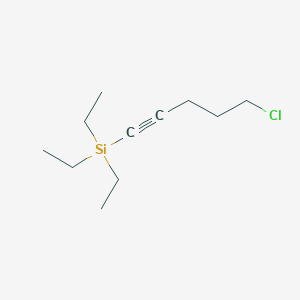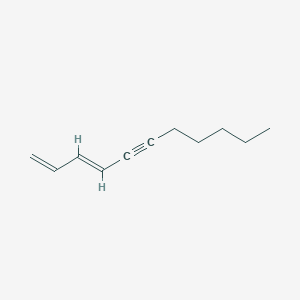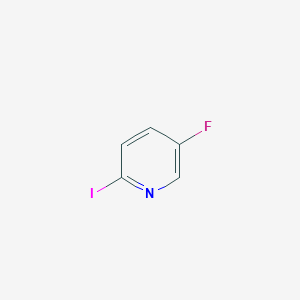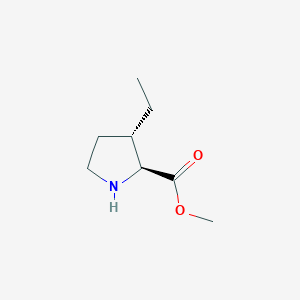
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral compound that has two stereoisomers, (2S,3S) and (2R,3R). The (2S,3S) isomer is the most commonly used form of the compound in scientific research. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Mécanisme D'action
The mechanism of action of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary or a chiral ligand in various reactions. It can also act as a building block for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate. However, it has been reported to exhibit low toxicity and good biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. It is also easy to synthesize and has low toxicity. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate in scientific research. One direction is the synthesis of new chiral ligands and catalysts for various reactions. Another direction is the synthesis of new biologically active compounds for the treatment of various diseases. Additionally, the compound can be used in the development of new materials with chiral properties.
Méthodes De Synthèse
The synthesis of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of (S)-3-Amino-1-butanol with ethyl acrylate in the presence of a catalytic amount of a chiral ligand. Another method involves the reaction of (S)-3-Amino-1-butanol with methyl acrylate in the presence of a chiral catalyst. Both methods yield the ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate) isomer of the compound with high enantiomeric purity.
Applications De Recherche Scientifique
((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It has also been used in the synthesis of biologically active compounds such as antiviral agents, anticancer agents, and antihypertensive agents.
Propriétés
Numéro CAS |
171232-78-3 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
AVIDDEJFXYOMDO-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1CCN[C@@H]1C(=O)OC |
SMILES |
CCC1CCNC1C(=O)OC |
SMILES canonique |
CCC1CCNC1C(=O)OC |
Synonymes |
L-Proline, 3-ethyl-, methyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




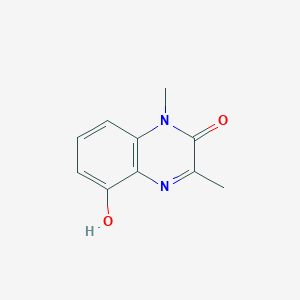

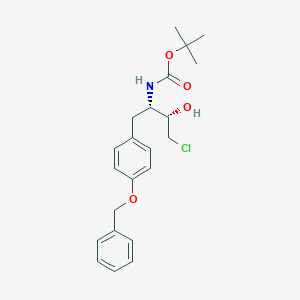
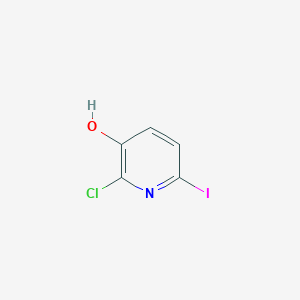

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
